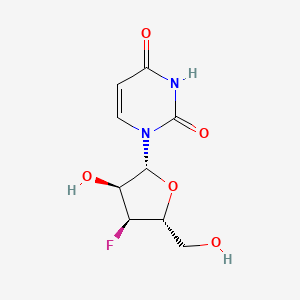

3'-Deoxy-3'-fluorouridine

Übersicht

Beschreibung

3’-Deoxy-3’-fluorouridine is a purine nucleoside analogue . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis .

Synthesis Analysis

The synthesis of 3’-Deoxy-3’-fluorouridine involves a high radiochemical yield process . This process uses (5’-O-dimethoxytrityl-2’-deoxy-3’-O-nosyl-beta-D-threo pentofuranosyl) thymine and its 3-N-BOC-protected analogue as a labeling precursor .

Molecular Structure Analysis

The molecular formula of 3’-Deoxy-3’-fluorouridine is C9H11FN2O5 . Its average mass is 246.192 Da and its monoisotopic mass is 246.065201 Da .

Chemical Reactions Analysis

3’-Deoxy-3’-fluorouridine is involved in various chemical reactions. For instance, it has been reported that two 3’-deoxy-3’-fluoro–substituted nucleosides, 3’-deoxy-3’-fluoroguanosine and 3’-deoxy-3’-fluorouridine, did not suppress multiplication of tick-borne encephalitis virus in PS cells .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Deoxy-3’-fluorouridine include a molecular formula of C9H11FN2O5 . It has an average mass of 246.192 Da and a monoisotopic mass of 246.065201 Da .

Wissenschaftliche Forschungsanwendungen

Cancer Imaging and Early Response Assessment

Background: 18F-FLT is an imaging biomarker that reflects cellular proliferation. It has been widely utilized in various cancer types, including lymphoma, leukemia, breast cancer, head and neck cancer, esophageal cancer, lung cancer, bone tumors, and soft tissue sarcomas .

Applications:- PET/CT Imaging : 18F-FLT PET/CT allows visualization of tumor proliferation and early response to molecularly targeted therapies. Unlike 18F-FDG PET/CT, which lacks specificity for characterizing lung cancer, 18F-FLT PET/CT provides better sensitivity and specificity in early therapeutic monitoring .

- Response Evaluation : Clinicians use 18F-FLT PET/CT to assess treatment response. It indirectly monitors cell proliferation by measuring DNA synthesis. Although 18F-FLT is not directly incorporated into DNA, it reflects DNA synthesis levels due to its phosphorylation by thymidine kinase-1 (TK1) during the S-phase of DNA synthesis .

Radiosynthesis and Microfluidic Approaches

Background: Efficient radiosynthesis of 18F-FLT is crucial for its clinical application. Researchers have explored novel methods to synthesize 18F-FLT with high yield. One such approach involves using an electrowetting-on-dielectric (EWOD) microfluidic radiosynthesizer .

Applications:- Microfluidic Radiosynthesis : The EWOD microfluidic system enables multistep synthesis of 18F-FLT with high efficiency. This technology streamlines the production process, making it more accessible for clinical use .

Preclinical Studies and Factors Influencing Uptake

Background: Preclinical studies play a vital role in understanding the behavior of 18F-FLT in tumors. Researchers have investigated factors affecting 18F-FLT uptake, with thymidine kinase 1 (TK1) being a key player .

Applications:- Understanding Uptake Mechanisms : Preclinical studies help elucidate the factors governing 18F-FLT uptake. By studying TK1 expression and other relevant factors, researchers gain insights into its behavior in different tumor types .

Wirkmechanismus

Target of Action

3’-Deoxy-3’-fluorouridine is a purine nucleoside analogue . The primary target of 3’-Deoxy-3’-fluorouridine is uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which recycles pyrimidines to form nucleotide monophosphates .

Mode of Action

The compound interacts with its target, uridine phosphorylase, leading to the inhibition of this enzyme . This interaction disrupts the normal function of the pyrimidine salvage pathway . The main mechanism of activation is conversion to fluorouridine monophosphate (FUMP), either directly by orotate phosphoribosyltransferase (OPRT) with phosphoribosyl pyrophosphate (PRPP) as the cofactor, or indirectly via fluorouridine (FUR) through the sequential action of uridine phosphorylase (UP) and uridine kinase (UK) .

Biochemical Pathways

The inhibition of uridine phosphorylase disrupts the pyrimidine salvage pathway . This disruption affects the synthesis of DNA, as the pyrimidine salvage pathway is responsible for the production of nucleotide monophosphates, which are essential building blocks of DNA .

Pharmacokinetics

It is known that the compound is administered orally . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The result of 3’-Deoxy-3’-fluorouridine’s action is the inhibition of DNA synthesis and the induction of apoptosis . This is due to the disruption of the pyrimidine salvage pathway, which leads to a decrease in the production of nucleotide monophosphates, thereby inhibiting DNA synthesis .

Safety and Hazards

Safety data sheets suggest that dust formation should be avoided and exposure to mist, gas, or vapors should be minimized . Contact with skin and eyes should be avoided and personal protective equipment should be used . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Zukünftige Richtungen

3’-Deoxy-3’-fluorouridine has shown potential as a broad-spectrum antiviral against emerging flaviviruses . It has been active in vivo in mouse models of tick-borne encephalitis virus and West Nile virus infection . This suggests that fluoro-modified nucleosides like 3’-Deoxy-3’-fluorouridine have excellent potential to serve as prospective broad-spectrum antivirals in antiviral research and drug development .

Eigenschaften

IUPAC Name |

1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBOTRDLABQYMI-XVFCMESISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206649 | |

| Record name | Uridine, 3'-deoxy-3'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Deoxy-3'-fluorouridine | |

CAS RN |

57944-13-5 | |

| Record name | 3'-Deoxy-3'-fluorouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057944135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine, 3'-deoxy-3'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

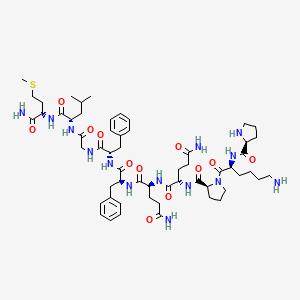

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Bis[(E)-4-(diphenylamino)styryl]benzene](/img/structure/B3029143.png)